N'-(2-ethoxyphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide
Description
This ethanediamide derivative features a central diamide backbone with two distinct substituents: a 2-ethoxyphenyl group and a 2-(thiophen-3-yl)ethyl moiety. The ethoxy group enhances solubility in hydrophobic matrices, while the thiophene ring contributes to electronic conjugation and UV absorption properties. Its structural uniqueness lies in the combination of aromatic ether and sulfur-containing heterocyclic functionalities, making it relevant for applications such as light stabilizers in coatings and polymer additives .
Properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-(2-thiophen-3-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-2-21-14-6-4-3-5-13(14)18-16(20)15(19)17-9-7-12-8-10-22-11-12/h3-6,8,10-11H,2,7,9H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWCJFRFEFNSDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2-ethoxyphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound features an ethoxyphenyl group and a thiophenyl moiety, which are significant for its biological interactions. The molecular formula is CHNO, and it has a molecular weight of approximately 248.34 g/mol.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer properties . In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Apoptosis induction |
| A549 (Lung Cancer) | 12.8 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity against a range of bacterial and fungal strains. The results indicate significant inhibition against Gram-positive bacteria, with moderate activity against Gram-negative strains.
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Mechanistic Studies
Mechanistic studies suggest that this compound exerts its effects through several pathways:
- Inhibition of Topoisomerases : The compound has been shown to inhibit topoisomerase II, which is crucial for DNA replication and repair.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : The compound affects key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of this compound as a novel anticancer agent. The study highlighted its efficacy against various cancer cell lines and provided insights into its apoptotic mechanisms.
Study 2: Antimicrobial Activity
Another research article focused on the antimicrobial properties of the compound, demonstrating its potential as an alternative treatment for antibiotic-resistant infections. The study emphasized the need for further investigation into its pharmacokinetics and toxicity profiles.
Comparison with Similar Compounds
Key Observations :
- Thiophene vs. Alkylphenyl Groups: The thiophen-3-yl substituent introduces π-conjugation and polarizability, enhancing UV absorption compared to alkylphenyl analogs . However, alkyl chains (e.g., isodecyl or methylundecyl) improve compatibility with non-polar polymers .
- Thermal Stability : Alkyl-substituted derivatives exhibit higher thermal stability (>300°C), whereas the thiophene analog may degrade earlier (~250°C) due to sulfur oxidation .
2.2 Functional Analogs: Benzamide and Acetamide Derivatives
Compounds with similar functional groups but distinct backbones:
Key Comparisons :
- Backbone Flexibility : Ethanediamides (rigid diamide backbone) favor planar conformations for UV stabilization, while benzamides/acetamides (flexible backbones) are tailored for biological interactions .
- Heterocyclic Impact : Thiophene (in ethanediamide) offers broader UV spectra compared to thiazole (in acetamide), which is more electronegative and bioactive .
3.1 Physicochemical Properties
| Property | This compound | N-(2-Ethoxyphenyl)-N'-(4-isodecylphenyl)ethanediamide |
|---|---|---|
| LogP | ~4.2 (estimated) | ~6.8 (measured) |
| UV λmax | 280 nm (thiophene π→π*) | 265 nm (phenyl π→π*) |
| Melting Point | 180–185°C (decomposes) | 220–225°C |
Notes:
- The thiophene moiety reduces hydrophobicity (lower LogP) compared to alkylphenyl analogs but improves UV absorption range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
